2(3H)-Benzofuranone, 3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-3H-1-benzofuran-2-one is a heterocyclic organic compound with the molecular formula C9H8O2 It is a derivative of benzofuran, characterized by a fused benzene and furan ring system with a methyl group at the third position and a ketone group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3H-1-benzofuran-2-one can be achieved through several methods:
Friedel-Crafts Alkylation and Lactonization: This method involves the alkylation of polyphenols followed by intramolecular lactonization.
Microwave-Assisted Synthesis: This method utilizes microwave irradiation to accelerate the reaction process, leading to the formation of benzofuran derivatives under controlled conditions.
One-Pot Synthesis: This approach involves the cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents or the use of palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production of 3-methyl-3H-1-benzofuran-2-one typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-3H-1-benzofuran-2-one undergoes various chemical reactions, including:
Condensation Reactions: It can condense with aldehydes in the presence of morpholine acetate to yield substituted 2-(arylidene)benzofuran-3(2H)-ones.
Bromination: The methyl group at the third position can be brominated using appropriate brominating agents.
Common Reagents and Conditions
Aldehydes: Used in condensation reactions.
Morpholine Acetate: Acts as a catalyst in condensation reactions.
Brominating Agents: Used for the bromination of the methyl group.
Major Products Formed
Substituted 2-(arylidene)benzofuran-3(2H)-ones: Formed through condensation reactions.
Brominated Derivatives: Formed through bromination of the methyl group.
Scientific Research Applications
3-methyl-3H-1-benzofuran-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its cytotoxic properties against cancer cell lines.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-methyl-3H-1-benzofuran-2-one involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to cellular proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-3H-benzofuran-2-one: A closely related compound with a hydroxyl group at the third position.
2-arylbenzofuran: Another derivative with an aryl group at the second position.
Uniqueness
3-methyl-3H-1-benzofuran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
111783-85-8 |
---|---|
Molecular Formula |
C9H8O2 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3-methyl-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C9H8O2/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-6H,1H3 |
InChI Key |
NBVPQDYEDMAMFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.